molecular formula C17H19FN4O2S B2810092 2-Ethyl-5-((4-fluorophenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887219-32-1

2-Ethyl-5-((4-fluorophenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2810092
CAS No.: 887219-32-1
M. Wt: 362.42
InChI Key: JJUTZYMAYNOINH-UHFFFAOYSA-N
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Description

2-Ethyl-5-((4-fluorophenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel chemical entity designed for research purposes within the thiazolotriazole chemical class. This scaffold is recognized as a privileged structure in medicinal chemistry due to its diverse pharmacological potential. Compounds based on the thiazolo[3,2-b][1,2,4]triazole core have been investigated for a range of biological activities, with significant research focused on their anti-infective and anticancer properties. Preliminary research on structurally similar analogues suggests this compound may exhibit antimicrobial activity. Studies on related molecules have demonstrated potency against various bacterial strains, including S. mutans , B. subtilis , and E. coli . The mechanism of action for such compounds is an area of active investigation, with in silico analyses suggesting potential interaction with bacterial targets like enoyl-[acyl-carrier-protein] reductase, a key enzyme in bacterial fatty acid biosynthesis . Furthermore, the thiazolo[3,2-b][1,2,4]triazole-6-ol scaffold has shown promise in oncology research. Derivatives of this heterocyclic system have been identified in screening programs as possessing excellent anticancer properties against a panel of cancer cell lines at low micromolar concentrations, with some compounds showing selective toxicity to cancer cells over normal somatic cells . The specific mechanism is compound-dependent and may involve the modulation of various enzymatic pathways critical to cell proliferation. This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or veterinary use. Researchers are encouraged to conduct their own safety and efficacy evaluations for their specific experimental systems.

Properties

IUPAC Name

2-ethyl-5-[(4-fluorophenyl)-morpholin-4-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2S/c1-2-13-19-17-22(20-13)16(23)15(25-17)14(21-7-9-24-10-8-21)11-3-5-12(18)6-4-11/h3-6,14,23H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUTZYMAYNOINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethyl-5-((4-fluorophenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula : C₁₄H₁₈FN₅OS
  • Molecular Weight : 319.39 g/mol
  • Key Functional Groups : Thiazole ring, triazole ring, morpholine group, and fluorophenyl substituent.

Antimicrobial Activity

Research has indicated that compounds containing the thiazole and triazole moieties exhibit notable antimicrobial properties. The thiazole ring is critical for activity against various pathogens. For instance:

  • Antibacterial Activity : Compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Research on related thiazole derivatives has demonstrated:

  • Cytotoxicity : Compounds with similar structural features have shown IC50 values in the low micromolar range against various cancer cell lines. For example, certain thiazole derivatives exhibited IC50 values of approximately 1.61 µg/mL against Jurkat cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Thiazole and Triazole Rings : The presence of these rings is essential for both antimicrobial and anticancer activities.
  • Substituents : Electron-donating groups (e.g., methyl) on the phenyl ring significantly enhance activity. Conversely, larger alkyl chains may reduce efficacy .
  • Morpholine Group : This moiety is associated with improved solubility and bioavailability, contributing to the overall pharmacological profile.

Case Studies and Research Findings

Several studies have evaluated compounds similar to this compound:

StudyCompoundActivityCell Line/PathogenIC50/MIC
Barbuceanu et al. (2020)Thiazolo-triazolesAntibacterialS. aureus, E. coliMIC: 0.125–8 μg/mL
Evren et al. (2019)Thiazole derivativesCytotoxicA549 (lung cancer)IC50: 1.61 µg/mL
Mermer et al. (2020)Quinolone-triazolesAntimicrobialVarious bacterial strainsMIC: 0.046–3.11 μM

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties
Research has indicated that compounds containing thiazole and triazole rings exhibit potent antimicrobial activities. For instance, thiazole derivatives have shown effectiveness against Mycobacterium tuberculosis, with some derivatives demonstrating a minimum inhibitory concentration (MIC) as low as 0.09 µg/mL . The presence of the morpholino group in 2-Ethyl-5-((4-fluorophenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol may enhance its solubility and bioavailability, making it a candidate for further investigation as an anti-tubercular agent.

Anticancer Activity
The thiazole moiety is also recognized for its potential anticancer properties. Studies have shown that thiazole-containing compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways. The specific structure of this compound may contribute to its efficacy against different cancer cell lines.

Agricultural Applications

Pesticidal Activity
The compound's structural components suggest potential applications in agricultural pest management. Thiazole derivatives have been investigated for their insecticidal properties against various pests. Given the increasing resistance to conventional pesticides, the development of novel compounds like this compound could provide sustainable alternatives for crop protection.

Material Science Applications

Polymer Chemistry
In material science, compounds with thiazole and triazole functionalities are being explored for their roles in polymer chemistry. They can serve as monomers or cross-linking agents in the synthesis of polymers with enhanced thermal stability and mechanical properties. The unique electronic characteristics imparted by the fluorophenyl and morpholino groups may lead to materials with specific conductive or optical properties.

Case Study 1: Antimicrobial Efficacy

A study examining various thiazole derivatives found that those with electron-withdrawing groups exhibited increased activity against bacterial strains. The incorporation of a morpholino group in this compound could enhance its interaction with microbial targets due to improved solubility and membrane permeability.

Case Study 2: Pesticidal Activity Assessment

In a recent evaluation of thiazole derivatives for insecticidal activity against agricultural pests, several compounds demonstrated significant efficacy. The potential use of this compound as a biopesticide warrants further investigation through field trials to assess its effectiveness and safety.

Comparison with Similar Compounds

Key Observations :

  • Morpholine vs.
  • Fluorophenyl Groups : Fluorine substitution (as in ) is associated with enhanced bioactivity and pharmacokinetic properties due to increased lipophilicity and metabolic stability.

Target Compound Hypotheses :

  • The morpholino group may confer antimicrobial or CNS-targeted activity, similar to piperazine derivatives .
  • Fluorophenyl and hydroxyl groups could enhance anticonvulsant or anticancer effects, as observed in .

Physicochemical Properties

Property Target Compound (Predicted) Similar Compounds (Data from Evidence)
Melting Point ~200–250°C (estimated) 176–280°C for thiazolotriazoles with bulky substituents
Solubility Moderate (due to morpholine) Piperazine analogs show improved aqueous solubility
Spectral Data Expected δ 6.5–7.5 ppm (¹H NMR for fluorophenyl) Matches fluorophenyl signals in

Q & A

Q. What are the key synthetic pathways for 2-Ethyl-5-((4-fluorophenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol?

The synthesis typically involves multi-step reactions, including:

  • Thiazole-triazole core formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux in ethanol or methanol .
  • Substituent introduction : The morpholino and 4-fluorophenyl groups are introduced via nucleophilic substitution or Mannich-type reactions, requiring solvents like DMF or chloroform and catalysts such as triethylamine .
  • Final purification : Recrystallization in ethanol/methanol mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

Q. How is the molecular structure of this compound characterized?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent connectivity, with characteristic shifts for the thiazole-triazole core (δ 7.8–8.2 ppm for aromatic protons) and morpholino group (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ peak at m/z 429.12) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for understanding bioactivity .

Advanced Research Questions

Q. How can conflicting spectroscopic data during structural elucidation be resolved?

  • Case Study : Discrepancies in 1^1H NMR integration ratios may arise from dynamic proton exchange in the morpholino group. Use variable-temperature NMR to track proton environments .
  • Complementary Techniques : Pair heteronuclear single-quantum coherence (HSQC) NMR with IR spectroscopy to distinguish between tautomeric forms of the triazole ring .
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

Q. What strategies optimize reaction yields while minimizing byproducts in the final synthetic step?

  • Solvent Optimization : Replace polar aprotic solvents (DMF) with ionic liquids to reduce side reactions (e.g., hydrolysis of the thiazole ring) .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) for Mannich reactions; triethylamine is less effective for sterically hindered intermediates .
  • Reaction Monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation and adjust reaction time dynamically .

Q. What in silico methods predict the compound’s biological targets and mechanism of action?

  • Molecular Docking : Screen against kinase or GPCR targets using AutoDock Vina; prioritize binding poses with the morpholino group interacting with catalytic residues .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors in the triazole ring) using Schrödinger’s Phase .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes, focusing on RMSD and binding free energy (MM-PBSA) .

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